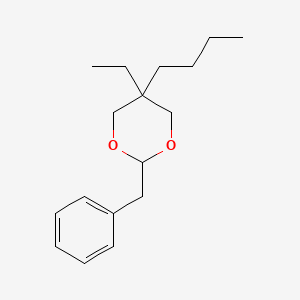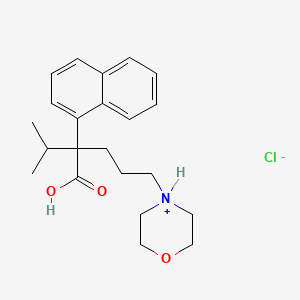
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22H30ClNO3 and a molecular weight of 391.9315 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a morpholinopropyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride typically involves the following steps:
Formation of the Naphthaleneacetic Acid Core: The initial step involves the synthesis of naphthaleneacetic acid through a Friedel-Crafts acylation reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a suitable propyl halide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: Lacks the isopropyl and morpholinopropyl groups, making it less complex.
Alpha-isopropyl-1-naphthaleneacetic acid: Similar but lacks the morpholinopropyl group.
Alpha-(3-morpholinopropyl)-1-naphthaleneacetic acid: Similar but lacks the isopropyl group.
Uniqueness
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6525-14-0 |
|---|---|
Molekularformel |
C22H30ClNO3 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
5-morpholin-4-ium-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17(2)22(21(24)25,11-6-12-23-13-15-26-16-14-23)20-10-5-8-18-7-3-4-9-19(18)20;/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,25);1H |
InChI-Schlüssel |
QOSPRCUPWQFEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC[NH+]1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
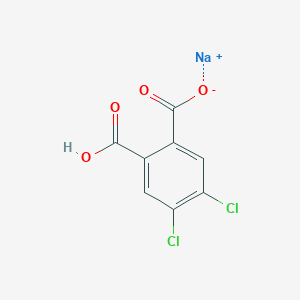
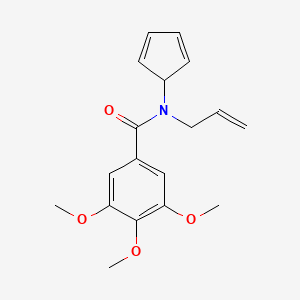
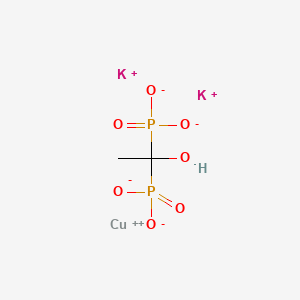

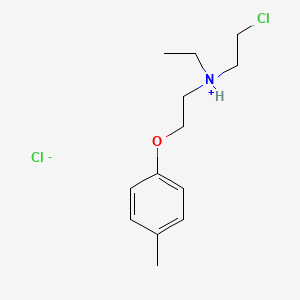

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

